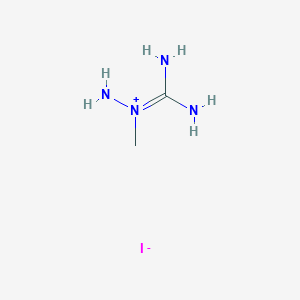

1-Methyl-1-aminoguanidinium iodide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“1-Methyl-1-aminoguanidinium iodide” seems to be a compound that contains a guanidinium group, an iodide ion, and a methyl group . Guanidinium compounds are known for their biological activity and are used in various fields .

Synthesis Analysis

The synthesis of similar compounds often involves the reaction of cyanamide and hydrazine in aqueous solution . Another method involves the reaction of alkyl guanidines with acids .Molecular Structure Analysis

The molecular structure of this compound would likely involve a guanidinium core, an iodide ion, and a methyl group . The exact structure would depend on the specific arrangement and bonding of these groups.Chemical Reactions Analysis

The chemical reactions involving this compound could be complex and varied, depending on the conditions and reactants involved . For example, iodide ions can react with a neutral analyte molecule to form an adduct .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, iodide ions are known to be soluble in water and have a valency of -1 .Scientific Research Applications

Structural Studies and Tautomerism

Research has shown that 1-Methyl-1-aminoguanidinium iodide is involved in structural studies and tautomerism. Specifically, NMR spectroscopy has been used to examine the structures of products resulting from the condensation of aldehydes and ketones with this compound. These studies reveal the occurrence of a ring-chain tautomeric equilibrium in certain solutions, demonstrating the compound's relevance in understanding chemical structure and behavior (Zelenin, Sergutina, Solod, & Pinson, 1987).

Synthesis and Characterization of Derivatives

The compound has been integral in synthesizing various derivatives for further analysis. For instance, aminoguanidinium 1-methyl-5-nitriminotetrazolate was prepared using this compound, highlighting its role in creating new compounds and studying their characteristics, like yield optimization and reaction conditions (De, 2011).

Application in Energetic Materials

This compound has been used in the field of energetic materials. Research into nitrogen-rich salts of derivatives, such as 1-Methyl-5-nitriminotetrazolate, emphasizes its application in creating thermally stable energetic materials. These materials have been characterized using techniques like X-ray diffraction and vibrational spectroscopy, underlining the compound's utility in developing materials with specific properties (Klapötke, Stierstorfer, & Wallek, 2008).

Photoluminescent Properties in Semiconducting Materials

This compound has also found application in the study of semiconducting materials. It's been involved in research examining perovskites with organic cations, where the compound's role is significant in understanding the phase transitions, high mobilities, and near-infrared photoluminescent properties of these materials (Stoumpos, Malliakas, & Kanatzidis, 2013).

Mechanism of Action

Safety and Hazards

Properties

IUPAC Name |

amino-(diaminomethylidene)-methylazanium;iodide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H8N4.HI/c1-6(5)2(3)4;/h5H2,1H3,(H3,3,4);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJNYXUMDACSYOR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](=C(N)N)N.[I-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H9IN4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.02 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 1-allyl-2'-amino-6'-(hydroxymethyl)-2,8'-dioxo-8'H-spiro[indoline-3,4'-pyrano[3,2-b]pyran]-3'-carboxylate](/img/structure/B2651455.png)

![N,2-bis(4-methoxyphenyl)-3-(methylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2651459.png)

![3-Phenyl-4-(trifluoromethyl)isoxazolo[5,4-b]pyridin-6(7H)-one](/img/structure/B2651460.png)

![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2651467.png)

![N-(1,3-benzodioxol-5-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2651475.png)

![5-bromo-N-(3-(dimethylamino)propyl)-N-(6-methylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B2651477.png)